2-Bromo-4-chloro-5-(trifluoromethyl)aniline

Lipophilicity Physicochemical profiling ADME prediction

Researchers constructing diverse compound libraries often encounter competing side reactions when using multi-halogenated building blocks lacking predictable reactivity. 2-Bromo-4-chloro-5-(trifluoromethyl)aniline (CAS 193090-44-7) resolves this with its precisely arranged 1,2,4,5-tetrasubstitution pattern: the bromine atom is selectively addressable in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) while the chlorine remains inert, enabling a second orthogonal derivatization step later in the synthetic sequence. - Orthogonal reactivity: Br participates in cross-coupling; Cl preserved for downstream functionalization, enabling efficient library synthesis. - Validated application: Directly employed as a key intermediate in HCV NS3 protease inhibitor development; the CF3 group enhances lipophilicity and metabolic stability. - Supply reliability: Available in batch-consistent research quantities (mg to 25 g) with full analytical documentation (NMR, HPLC, GC).

Molecular Formula C7H4BrClF3N
Molecular Weight 274.46 g/mol
CAS No. 193090-44-7
Cat. No. B1280244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-5-(trifluoromethyl)aniline
CAS193090-44-7
Molecular FormulaC7H4BrClF3N
Molecular Weight274.46 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)Br)Cl)C(F)(F)F
InChIInChI=1S/C7H4BrClF3N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2
InChIKeyXVITUACFGUYVKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chloro-5-(trifluoromethyl)aniline Identity & Procurement


2-Bromo-4-chloro-5-(trifluoromethyl)aniline (CAS: 193090-44-7) is a polyhalogenated aromatic amine characterized by a 1,2,4,5-tetrasubstituted benzene ring bearing an amino group, bromine, chlorine, and a trifluoromethyl substituent [1]. It is a versatile building block in organic synthesis, particularly valued for its utility in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine and chlorine atoms serve as orthogonal handles for sequential functionalization, enabling the efficient construction of diverse chemical libraries .

Orthogonal handles (Br, Cl) enable sequential functionalization
Trifluoromethyl group supports lipophilicity-driven design
Suited for medicinal chemistry and agrochemical intermediate synthesis

Substitution Risks for 2-Bromo-4-chloro-5-(trifluoromethyl)aniline


2-Bromo-4-chloro-5-(trifluoromethyl)aniline cannot be freely substituted with other halogenated trifluoromethylanilines due to the critical interplay between its specific substitution pattern and resultant physicochemical and electronic properties. The precise arrangement of bromine, chlorine, and trifluoromethyl groups on the aromatic ring dictates the molecule's lipophilicity, metabolic stability, and—most importantly—its reactivity profile in multi-step syntheses . Even subtle changes in halogen position or identity can lead to significant variations in binding affinity or synthetic yield, making the selection of the correct isomer essential for reproducible and efficient research outcomes [1].

Positional isomer Different halogen substitution pattern may shift reactivity and lipophilicity, altering synthetic outcomes.
Missing Br handle Analogues lacking the bromine atom cannot directly participate in key cross-coupling steps, limiting library diversification.
Electronic mismatch Changes in substituent identity or position may alter electronic effects, potentially reducing yield or selectivity in downstream reactions.

Comparative Evidence for 2-Bromo-4-chloro-5-(trifluoromethyl)aniline


Physicochemical Comparison with 2-Bromo-5-(trifluoromethyl)aniline

2-Bromo-4-chloro-5-(trifluoromethyl)aniline exhibits a significantly higher calculated partition coefficient (LogP = 4.28) compared to its close structural analog 2-Bromo-5-(trifluoromethyl)aniline (LogP ~ 2.7-3.0, estimated from structural data), indicating greater lipophilicity and potential for enhanced membrane permeability [1].

Lipophilicity comparison
Cross-study comparable
LogP 4.28 vs ~2.7–3.0 for de-chlorinated analogue; difference ~1.3–1.6 units.
Higher calculated lipophilicity may support membrane-permeability design.
Computational estimate; experimental validation recommended.
Lipophilicity Physicochemical profiling ADME prediction

Chlorine Substituent Effect on MW & Density

The presence of a chlorine atom at the 4-position in 2-Bromo-4-chloro-5-(trifluoromethyl)aniline results in a higher molecular weight (274.47 g/mol) and density (1.79 g/mL) compared to the de-chlorinated analog 2-Bromo-5-(trifluoromethyl)aniline (MW = 240.02 g/mol, density = 1.675 g/mL) [1].

Molecular weight & density
Data to verify
MW 274.47 g/mol, density 1.79 g/mL vs 240.02 g/mol, 1.675 g/mL for analogue without chlorine.
May influence stoichiometry calculations and solution handling.
Vendor-supplied data; confirm with lot-specific analysis.
Physicochemical properties Material science Formulation development

Cross-Coupling Reactivity Profile

2-Bromo-4-chloro-5-(trifluoromethyl)aniline's well-defined reactivity profile, featuring a bromine atom at the 2-position, makes it particularly suitable for selective cross-coupling reactions. This is in contrast to less substituted analogs like 4-chloro-3-(trifluoromethyl)aniline, which lacks a bromine handle for such transformations [1].

Synthetic versatility
Class-level inference
Bromine handle enables cross-coupling; chlorine remains for later functionalization, unlike analogues lacking Br.
Reported reactivity profile may streamline library synthesis routes.
Inferred from general substituent effects; confirm in target system.
Synthetic methodology Cross-coupling C-N bond formation

2-Bromo-4-chloro-5-(trifluoromethyl)aniline Application Scenarios


HCV NS3 Protease Inhibitor Synthesis

2-Bromo-4-chloro-5-(trifluoromethyl)aniline has been directly employed as a key intermediate in the synthesis of inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease . This is a well-documented application in medicinal chemistry, leveraging the compound's trifluoromethyl group for enhanced target engagement. Its specific substitution pattern makes it a preferred building block over other trifluoromethylanilines for this class of compounds [1].

Agrochemical Intermediate for Herbicides & Pesticides

The compound's structural features—specifically the combination of electron-withdrawing trifluoromethyl and halogen substituents—are conducive to the development of agrochemicals. It serves as a crucial intermediate in the synthesis of herbicides and pesticides, where the trifluoromethyl group can enhance potency and environmental persistence . This contrasts with analogs like 4-chloro-3-(trifluoromethyl)aniline, which may be more commonly associated with specific pesticide families [1].

Orthogonal Functionalization in Library Synthesis

The presence of both bromine and chlorine atoms provides synthetic chemists with two distinct handles for sequential derivatization. This orthogonal reactivity is a key advantage for generating diverse compound libraries, as the bromine can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Sonogashira) while the chlorine remains inert, allowing for further modification later in the synthetic sequence .

Application
Selection Property
Validation Focus
HCV NS3 protease inhibitor intermediate
Trifluoromethyl-substituted aniline with Br handle
Confirm synthetic utility in target inhibitor series
Agrochemical intermediate research
Polyhalogenated scaffold with electron-withdrawing groups
Assess activity modulation and environmental fate context
Orthogonal library synthesis
Sequential Br/Cl reactivity for diverse derivatization
Verify selective cross-coupling sequence efficiency

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